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Compound of Interest

Compound Name: Euchrestaflavanone B

Cat. No.: B161673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation

methods for Euchrestaflavanone B, a prenylated flavonoid of significant interest for its

potential therapeutic properties. This document details the known botanical origins of the

compound and outlines a representative methodology for its extraction and purification, based

on established phytochemical techniques for analogous compounds.

Natural Sources of Euchrestaflavanone B
Euchrestaflavanone B has been identified and isolated from the root bark of Cudrania

tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, commonly

known as the Chinese Mulberry or Cudrang, has a history of use in traditional medicine in East

Asia. The root bark is the primary plant part reported to contain Euchrestaflavanone B and

other related prenylated flavonoids.

Compound Plant Species Family Plant Part

Euchrestaflavanone B Cudrania tricuspidata Moraceae Root Bark[1]

Isolation and Purification of Euchrestaflavanone B
While a specific, detailed protocol for the isolation of Euchrestaflavanone B is not readily

available in the public domain, a representative methodology can be constructed based on the
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successful isolation of similar prenylated flavonoids from Cudrania tricuspidata. The following

protocol describes a multi-step process involving extraction, fractionation, and chromatographic

separation.

General Experimental Workflow
The isolation of Euchrestaflavanone B typically follows a standard phytochemical workflow.

This process begins with the collection and preparation of the plant material, followed by

solvent extraction to obtain a crude extract. This extract is then subjected to liquid-liquid

fractionation to separate compounds based on their polarity. Finally, the targeted compound is

purified from the enriched fraction using various chromatographic techniques.
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Figure 1: General workflow for the isolation of Euchrestaflavanone B.

Detailed Experimental Protocol
2.2.1. Plant Material and Extraction

Collection and Preparation: The root bark of Cudrania tricuspidata is collected and

thoroughly washed to remove any soil and debris. The cleaned bark is then air-dried or oven-

dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the chemical

constituents. The dried material is ground into a fine powder to increase the surface area for

efficient extraction.

Extraction: The powdered root bark is extracted exhaustively with a polar solvent such as

methanol or ethanol at room temperature. This is typically done by maceration or Soxhlet

extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator

to yield the crude extract.

2.2.2. Fractionation
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The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity. Based on the chemical nature of Euchrestaflavanone B, it is expected to

be present in a medium-polarity fraction. A common fractionation scheme would involve

partitioning with:

n-Hexane (to remove nonpolar compounds like fats and waxes)

Chloroform or Dichloromethane

Ethyl acetate

n-Butanol

Euchrestaflavanone B, being a flavonoid, is likely to be concentrated in the chloroform or

ethyl acetate fraction.

2.2.3. Chromatographic Purification

The chloroform fraction, enriched with Euchrestaflavanone B, is then subjected to one or

more chromatographic steps for final purification.

Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column.

The column is eluted with a gradient of a nonpolar solvent (e.g., n-hexane or chloroform) and

a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by

Thin Layer Chromatography (TLC) to identify those containing Euchrestaflavanone B.

Sephadex LH-20 Column Chromatography: Fractions containing the target compound may

be further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol.

This step is effective in separating compounds based on their molecular size and polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to

obtain a high-purity compound, preparative HPLC with a C18 column is often employed. A

typical mobile phase would be a gradient of acetonitrile and water.

Quantitative Data
Specific yield data for the isolation of Euchrestaflavanone B from Cudrania tricuspidata is not

extensively reported in the available literature. The yield of natural products can vary
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significantly depending on factors such as the geographical origin of the plant, time of harvest,

and the specific extraction and purification methods employed. The following table provides a

hypothetical representation of potential yields at different stages of the isolation process for

illustrative purposes.

Isolation Stage Starting Material
Typical Yield Range

(w/w)
Notes

Crude Methanol

Extract

Dried Root Bark

Powder
5 - 15%

Yield is highly

dependent on the

extraction method and

duration.

Chloroform Fraction
Crude Methanol

Extract
10 - 30%

This fraction is

enriched in flavonoids

and other medium-

polarity compounds.

Purified

Euchrestaflavanone B
Chloroform Fraction 0.1 - 1%

The final yield of the

pure compound is

typically low after

multiple purification

steps.

Disclaimer: The yield data presented in this table is illustrative and not based on specific

experimental results for Euchrestaflavanone B. Actual yields may vary.

Structure Elucidation
The structure of the isolated Euchrestaflavanone B is confirmed using various spectroscopic

techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY,

HSQC, and HMBC experiments to elucidate the detailed chemical structure and

stereochemistry.
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This comprehensive approach ensures the unambiguous identification of the purified

compound as Euchrestaflavanone B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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